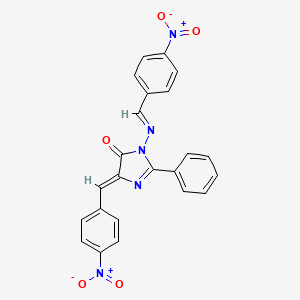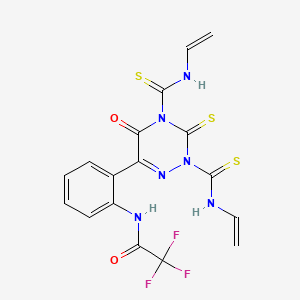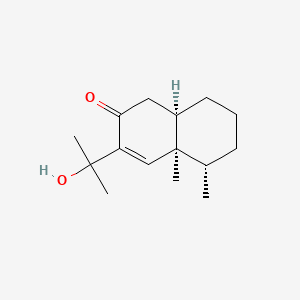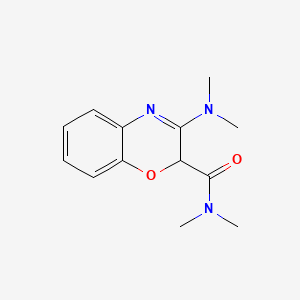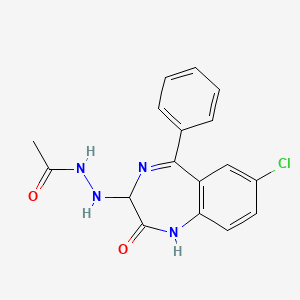
7-Chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is notable for its unique chemical structure, which includes a chloro group, a phenyl group, and an acetylhydrazino moiety, contributing to its distinct pharmacological profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of a suitable precursor, such as 2-amino-5-chlorobenzophenone, with an appropriate reagent like glycine or its derivatives under acidic conditions to form the benzodiazepine core.
Introduction of the Acetylhydrazino Group: The next step involves the acetylation of the hydrazine group. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Final Product Formation: The final step includes purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require catalysts or bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodiazepines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.
Biology
Biologically, 7-Chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is studied for its potential interactions with biological targets, such as enzymes and receptors. Its derivatives are often explored for their bioactivity and therapeutic potential.
Medicine
In medicine, this compound and its derivatives are investigated for their potential use as anxiolytics, sedatives, and anticonvulsants. Their ability to modulate neurotransmitter activity in the brain makes them promising candidates for treating various neurological disorders.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications, including as a precursor for active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 7-Chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include GABA_A receptors, and the pathways involved are primarily related to neurotransmitter modulation.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is unique due to its specific chemical modifications, such as the acetylhydrazino group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness can lead to different therapeutic applications and side effect profiles.
特性
CAS番号 |
84044-25-7 |
|---|---|
分子式 |
C17H15ClN4O2 |
分子量 |
342.8 g/mol |
IUPAC名 |
N'-(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)acetohydrazide |
InChI |
InChI=1S/C17H15ClN4O2/c1-10(23)21-22-16-17(24)19-14-8-7-12(18)9-13(14)15(20-16)11-5-3-2-4-6-11/h2-9,16,22H,1H3,(H,19,24)(H,21,23) |
InChIキー |
RACKMXKGBKTGBH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NNC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


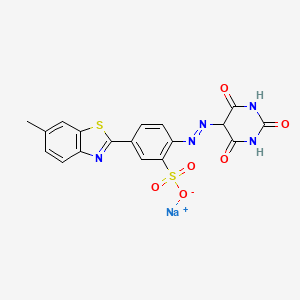
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12780584.png)
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)
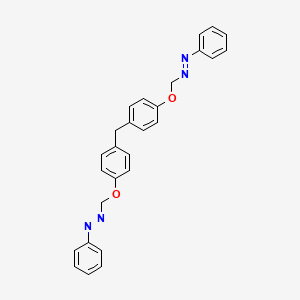


![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)
